molecular formula C11H15NO2 B11024060 2-ethoxy-N-methyl-N-phenylacetamide

2-ethoxy-N-methyl-N-phenylacetamide

Cat. No.: B11024060
M. Wt: 193.24 g/mol
InChI Key: TWHMYMOTHZXDJN-UHFFFAOYSA-N
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Description

2-Ethoxy-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, characterized by the presence of ethoxy, methyl, and phenyl groups attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-methyl-N-phenylacetamide typically involves the reaction of ethyl acetate with N-methyl-N-phenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Ethoxy-N-methyl-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-Methoxy-N-methyl-2-phenylacetamide
  • N-Ethyl-N-methyl-2-phenylacetamide
  • 2-Amino-N-methyl-2-phenylacetamide

Comparison: 2-Ethoxy-N-methyl-N-phenylacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethoxy-N-methyl-N-phenylacetamide

InChI

InChI=1S/C11H15NO2/c1-3-14-9-11(13)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

TWHMYMOTHZXDJN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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